molecular formula C9H11FO B1419543 2,6-Dimethyl-4-fluorobenzyl alcohol CAS No. 773868-67-0

2,6-Dimethyl-4-fluorobenzyl alcohol

Cat. No. B1419543
M. Wt: 154.18 g/mol
InChI Key: UKQSZVFDOPDBJD-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-fluorobenzyl alcohol is a chemical compound with the molecular formula C9H11FO . It contains 22 bonds in total, including 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 primary alcohol .


Molecular Structure Analysis

The molecular structure of 2,6-Dimethyl-4-fluorobenzyl alcohol includes a six-membered ring, a hydroxyl group, and a primary alcohol . It also contains 6 aromatic bonds and 1 rotatable bond .

Scientific Research Applications

  • New Protecting Group for Alcohols

    The introduction of a new benzyl ether-type protecting group, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, has been developed. This group shows stability to oxidizing conditions and is useful in the direct stereocontrolled synthesis of beta-mannopyranosides (Crich, Li, & Shirai, 2009).

  • Bromination of Benzyl Alcohol Derivatives

    Research on the reaction of 2,6-dimethyl-4-methoxybenzyl alcohols with bromine water indicates the influence of electronegativity on the benzyl substituent, which affects the formation of bromination products (Nakatani et al., 1984).

  • Applications in Fluorination Reactions

    The study of fluoroamine reagents like ∝,∝-difluorobenzyl(dimethyl)amine (DBDA) for replacing hydroxyl groups in alcohols by fluorine atoms provides insights into the versatility of fluorobenzyl alcohols in synthetic chemistry (Dmowski & Kamiński, 1983).

  • Protease-Sensitive Fluorogenic Probes

    The use of para-aminobenzyl alcohol (PABA) as a key component in designing new protease-sensitive fluorogenic probes shows the application of fluorobenzyl alcohols in biochemistry and molecular biology (Richard et al., 2008).

  • Metabolic Fate Study

    A study on the metabolism of 2-, 3-, and 4-fluorobenzyl alcohols in rats revealed the formation of N-acetylcysteinyl conjugates as minor metabolites, contributing to our understanding of the metabolic pathways of such compounds (Blackledge, Nicholson, & Wilson, 2003).

  • Synthesis of Fluorobenzyl Derivatives

    The preparation of new 2-(α-fluorobenzyl)benzimidazole derivatives demonstrates the scope of fluorination reactions starting from benzylic alcohols, highlighting the synthetic utility of fluorobenzyl alcohols (Hida et al., 1995).

  • Reductive Etherification Techniques

    The development of one-step reductive etherification techniques using 4-[18F]fluoro-benzaldehyde and different alcohols, including fluorobenzyl alcohols, illustrates their application in radiochemical synthesis (Funke et al., 2006).

Safety And Hazards

2,6-Dimethyl-4-fluorobenzyl alcohol has a GHS07 signal word, indicating a warning . The safety data sheet suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

(4-fluoro-2,6-dimethylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-4,11H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQSZVFDOPDBJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CO)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30666653
Record name (4-Fluoro-2,6-dimethylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30666653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-4-fluorobenzyl alcohol

CAS RN

773868-67-0
Record name (4-Fluoro-2,6-dimethylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30666653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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